Pentane-1,2,4,5-tetrol

Catalog No.
S648424
CAS No.
92691-36-6
M.F
C5H12O4
M. Wt
136.15 g/mol
Availability
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Pentane-1,2,4,5-tetrol

CAS Number

92691-36-6

Product Name

Pentane-1,2,4,5-tetrol

IUPAC Name

pentane-1,2,4,5-tetrol

Molecular Formula

C5H12O4

Molecular Weight

136.15 g/mol

InChI

InChI=1S/C5H12O4/c6-2-4(8)1-5(9)3-7/h4-9H,1-3H2

InChI Key

VHDMXHLHMMROPO-UHFFFAOYSA-N

SMILES

C(C(CO)O)C(CO)O

Canonical SMILES

C(C(CO)O)C(CO)O

Description

3-Deoxy-D-arabinitol, also known as 1, 2, 4, 5-pentanetetrol or pentane-1, 2, 4, 5-tetrol, belongs to the class of organic compounds known as secondary alcohols. Secondary alcohols are compounds containing a secondary alcohol functional group, with the general structure HOC(R)(R') (R, R'=alkyl, aryl). 3-Deoxy-D-arabinitol exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 3-deoxy-D-arabinitol is primarily located in the cytoplasm. 3-Deoxy-D-arabinitol can be biosynthesized from pentane. Outside of the human body, 3-deoxy-D-arabinitol can be found in herbs and spices. This makes 3-deoxy-D-arabinitol a potential biomarker for the consumption of this food product.
3-deoxypentitol is a tetrol consisting of pentane with four hydroxy substituents placed at positions 1, 2, 4 and 5. It derives from a hydride of a pentane.

Pentane-1,2,4,5-tetrol is a chemical compound with the molecular formula C5H12O4\text{C}_5\text{H}_{12}\text{O}_4. It is classified as a tetrol, indicating that it contains four hydroxyl (–OH) groups. The specific arrangement of these hydroxyl groups at the 1, 2, 4, and 5 positions on the pentane backbone contributes to its unique properties and reactivity. This compound is also referred to as 3-deoxypentitol and is derived from the hydride of pentane . Its structure can be visualized as a straight-chain pentane with hydroxyl groups substituting hydrogen atoms at the specified positions.

Due to its multiple hydroxyl groups:

  • Oxidation: The compound can be oxidized to form pentane-1,2,4,5-tetraone using strong oxidizing agents such as potassium permanganate.
  • Reduction: Further reduction reactions can yield different derivatives of pentane-1,2,4,5-tetrol.
  • Substitution: The hydroxyl groups are reactive and can be substituted with other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic conditions.
  • Reduction: Sodium borohydride in aqueous solution.
  • Substitution: Thionyl chloride in the presence of a base.

Pentane-1,2,4,5-tetrol exhibits various biological activities attributed to its structure. The hydroxyl groups enable hydrogen bonding and interactions with biological molecules. This interaction may modulate enzyme activities or receptor functions, although specific biological pathways and effects require further investigation. Preliminary studies suggest potential roles in cellular processes due to its ability to mimic sugar alcohols .

The synthesis of pentane-1,2,4,5-tetrol typically involves several steps:

  • Starting Material: The synthesis often begins with a suitable pentane derivative.
  • Reduction Process: A common method involves reducing pentane-1,2,4,5-tetraone using sodium borohydride under mild conditions. The reaction can be summarized as follows:
    C6H10O4+4NaBH4+4H2OC6H14O4+4NaBO2+4H2\text{C}_6\text{H}_{10}\text{O}_4+4\text{NaBH}_4+4\text{H}_2\text{O}\rightarrow \text{C}_6\text{H}_{14}\text{O}_4+4\text{NaBO}_2+4\text{H}_2
  • Industrial Production: In industrial settings, catalytic hydrogenation of pentane derivatives may be employed for large-scale synthesis.

Pentane-1,2,4,5-tetrol finds applications in various fields:

  • Chemical Industry: It serves as a precursor for synthesizing other chemical compounds.
  • Pharmaceuticals: Its potential biological activity suggests applications in drug development.
  • Sonochemistry: Derivatives of this compound are utilized in sonocatalysis for complex

Pentane-1,2,4,5-tetrol shares structural similarities with several other compounds that also contain multiple hydroxyl groups. Here are some notable comparisons:

Compound NameStructure TypeHydroxyl GroupsUnique Features
Pentane-1,2-diolLinear diol2Used primarily as a solvent and antifreeze agent.
Pentane-1,3-diolLinear diol2Commonly used in the production of plastics.
Cyclopentane-1,2-pentolCyclic alcohol5Rarely found in nature; significant in cyclitol studies .
1,2-CyclopentanediolCyclic diol2Important for understanding cyclic alcohol reactivity.

Uniqueness of Pentane-1,2,4,5-tetrol

Pentane-1,2,4,5-tetrol is unique due to its specific arrangement of hydroxyl groups which influences its reactivity and potential biological activity compared to other similar compounds. The presence of four hydroxyl groups allows for diverse chemical transformations and interactions not typically seen in compounds with fewer hydroxyls.

Systematic and Common Names

The compound is formally named pentane-1,2,4,5-tetrol under IUPAC nomenclature, reflecting its four hydroxyl groups on a pentane chain. Common synonyms include:

  • 3-Deoxypentitol (highlighting the absence of a hydroxyl group at position 3)
  • 3-Deoxy-D-arabinitol (emphasizing its relationship to arabinitol)
  • 1,2,4,5-Pentanetetrol

Molecular and Structural Data

Key molecular characteristics are summarized below:

PropertyValueSource
Molecular FormulaC₅H₁₂O₄
Molecular Weight136.15 g/mol
CAS Registry Number92691-36-6
SMILESC(C(CO)O)C(CO)O
InChIKeyVHDMXHLHMMROPO-UHFFFAOYSA-N
ChEBI IDCHEBI:111506

The compound’s structure features a linear pentane chain with hydroxyl groups at carbons 1, 2, 4, and 5, creating three stereocenters (C2, C4, and C5) in its D-arabinitol configuration.

Physical Description

Solid

XLogP3

-2

Melting Point

102°C

Wikipedia

3-deoxypentitol

Dates

Modify: 2024-02-18

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